1-Bromo-4-(prop-1-yn-1-ylsulfanyl)benzene
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Overview
Description
1-Bromo-4-(prop-1-yn-1-ylsulfanyl)benzene is an aromatic compound with the molecular formula C₉H₇BrS and a molecular weight of 227.12 g/mol . This compound is characterized by a bromine atom and a prop-1-yn-1-ylsulfanyl group attached to a benzene ring. It is widely used in various fields, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(prop-1-yn-1-ylsulfanyl)benzene can be synthesized through several methods. One common approach involves the reaction of 4-bromothiophenol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(prop-1-yn-1-ylsulfanyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation Reactions: The prop-1-yn-1-ylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form the corresponding thiol or alkane using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, alkoxides), solvents (e.g., DMF, DMSO), and bases (e.g., potassium carbonate).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).
Major Products:
Substitution: Various substituted benzene derivatives.
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, alkanes.
Scientific Research Applications
1-Bromo-4-(prop-1-yn-1-ylsulfanyl)benzene has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(prop-1-yn-1-ylsulfanyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. This interaction is often mediated by the electrophilic bromine atom and the reactive prop-1-yn-1-ylsulfanyl group .
Comparison with Similar Compounds
1-Bromo-4-(methylsulfanyl)benzene: Similar structure but with a methylsulfanyl group instead of a prop-1-yn-1-ylsulfanyl group.
1-Bromo-4-(ethylsulfanyl)benzene: Similar structure but with an ethylsulfanyl group instead of a prop-1-yn-1-ylsulfanyl group.
1-Bromo-4-(phenylsulfanyl)benzene: Similar structure but with a phenylsulfanyl group instead of a prop-1-yn-1-ylsulfanyl group.
Uniqueness: 1-Bromo-4-(prop-1-yn-1-ylsulfanyl)benzene is unique due to the presence of the prop-1-yn-1-ylsulfanyl group, which imparts distinct reactivity and properties compared to its analogs. This group allows for unique interactions and reactions, making the compound valuable in various research and industrial applications .
Properties
IUPAC Name |
1-bromo-4-prop-1-ynylsulfanylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrS/c1-2-7-11-9-5-3-8(10)4-6-9/h3-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXIEXDJQFVQKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CSC1=CC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85143-29-9 |
Source
|
Record name | 1-bromo-4-(prop-1-yn-1-ylsulfanyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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